Eaton reagent
Overview
Description
Eaton reagent is a chemical compound consisting of a solution of phosphorus pentoxide in methanesulfonic acid. It is commonly used as an alternative to polyphosphoric acid in chemical synthesis, particularly to promote acylation reactions . This reagent is known for its ability to facilitate cyclization reactions, such as the formation of five- or six-membered rings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eaton reagent is prepared by dissolving phosphorus pentoxide in methanesulfonic acid in a 1:10 weight ratio . The preparation involves careful handling due to the exothermic nature of the reaction. The resulting solution is less viscous compared to polyphosphoric acid, making it easier to handle and use in various synthetic applications .
Industrial Production Methods: Industrial production of this compound follows the same principle as laboratory preparation but on a larger scale. The process involves the controlled addition of phosphorus pentoxide to methanesulfonic acid under an inert atmosphere to prevent moisture absorption and ensure the stability of the reagent .
Chemical Reactions Analysis
Types of Reactions: Eaton reagent primarily undergoes acylation reactions, where it acts as a condensing agent. It is also used in cyclization reactions to form heterocyclic compounds .
Common Reagents and Conditions:
Acylation Reactions: this compound is used with acyl chlorides or anhydrides to promote the formation of acylated products.
Cyclization Reactions: It facilitates the cyclization of phenylacetamides to form tetrahydroisoquinoline-3-ones.
Major Products:
Acylated Products: Formed from the reaction with acyl chlorides or anhydrides.
Cyclized Compounds: Such as tetrahydroisoquinoline-3-ones, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
Eaton reagent has a wide range of applications in scientific research:
Mechanism of Action
Eaton reagent exerts its effects through the activation of carbonyl compounds, facilitating nucleophilic attack by acylating agents. The phosphorus pentoxide component acts as a dehydrating agent, promoting the formation of reactive intermediates that undergo subsequent cyclization or acylation . The methanesulfonic acid component provides a highly acidic environment, enhancing the reactivity of the phosphorus pentoxide .
Comparison with Similar Compounds
Polyphosphoric Acid: Used in similar acylation and cyclization reactions but is more viscous and harder to handle.
Methanesulfonic Acid: Used as a standalone acid catalyst but lacks the dehydrating power of phosphorus pentoxide.
Uniqueness: Eaton reagent is unique due to its combination of phosphorus pentoxide and methanesulfonic acid, providing both dehydrating and acidic properties. This dual functionality makes it more efficient and easier to handle compared to polyphosphoric acid .
Properties
IUPAC Name |
2,4,6,8,9,10-hexaoxa-1λ5,3λ5,5λ5,7λ5-tetraphosphatricyclo[3.3.1.13,7]decane 1,3,5,7-tetraoxide;methanesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O3S.O10P4/c1-5(2,3)4;1-11-5-12(2)8-13(3,6-11)10-14(4,7-11)9-12/h1H3,(H,2,3,4); | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQZXHMRBXBPEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O13P4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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